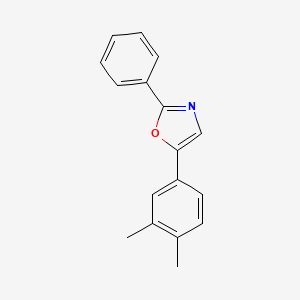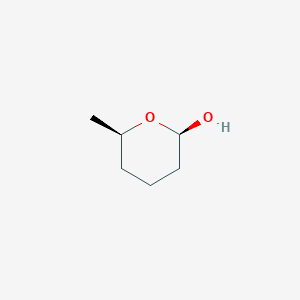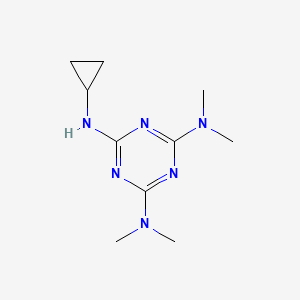
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyclopropylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with cyclopropylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the triazine ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .
Applications De Recherche Scientifique
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives.
Biology: Employed in studies related to insect growth and development.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the formulation of insecticides and pest control products.
Mécanisme D'action
The compound exerts its effects by interfering with the normal growth and development of insects. It disrupts the synthesis of chitin, an essential component of the insect exoskeleton, leading to abnormal molting and ultimately death. The molecular targets include enzymes involved in chitin synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Another triazine derivative with similar insecticidal properties.
2,4,6-Tris-trifluoroacetylamino-6-(cyclopropylamino)-s-triazine: A related compound with trifluoroacetyl groups.
Uniqueness
N~6~-Cyclopropyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and its effectiveness as an insect growth regulator. Its ability to disrupt chitin synthesis makes it particularly valuable in agricultural pest control .
Propriétés
Numéro CAS |
66215-66-5 |
|---|---|
Formule moléculaire |
C10H18N6 |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
6-N-cyclopropyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18N6/c1-15(2)9-12-8(11-7-5-6-7)13-10(14-9)16(3)4/h7H,5-6H2,1-4H3,(H,11,12,13,14) |
Clé InChI |
ITCZQLULVGXLSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
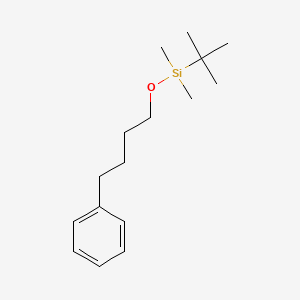
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
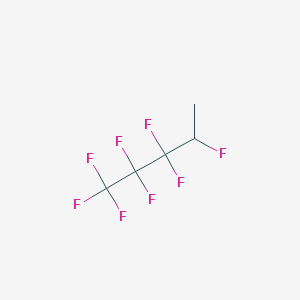
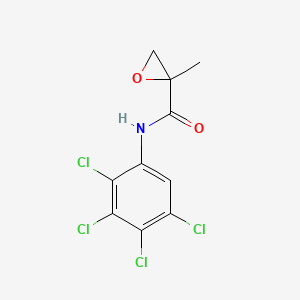
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
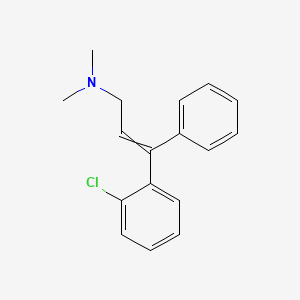
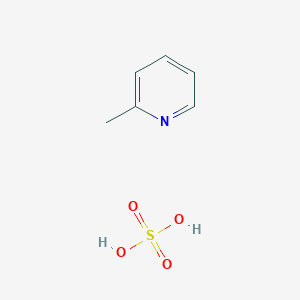

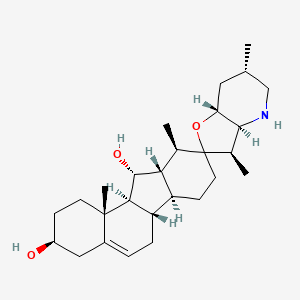
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
